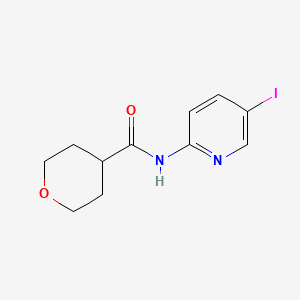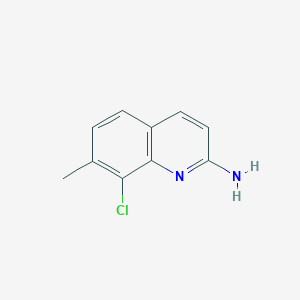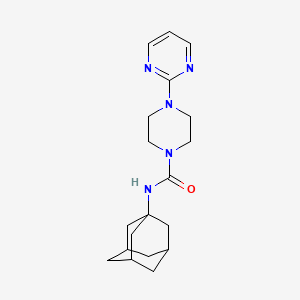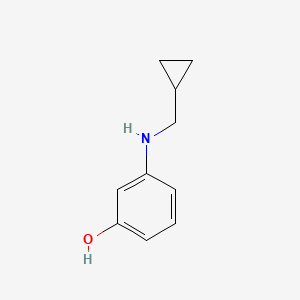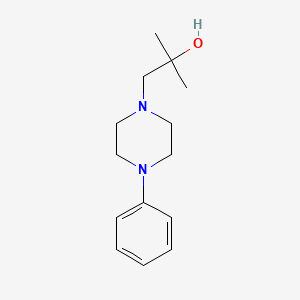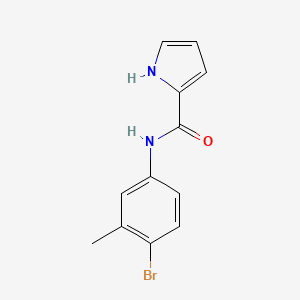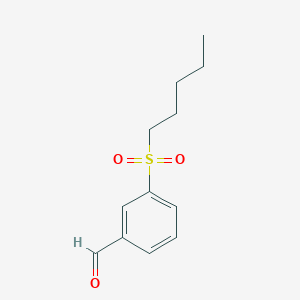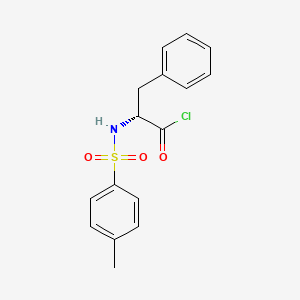
Tosyl-D-phenylalaninoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tosyl-D-phenylalaninoyl chloride is an organic compound with the molecular formula C16H16ClNO3S. It is a derivative of D-phenylalanine, where the amino group is protected by a tosyl group (p-toluenesulfonyl) and the carboxyl group is converted to an acid chloride. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tosyl-D-phenylalaninoyl chloride can be synthesized through the reaction of D-phenylalanine with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolve D-phenylalanine in an appropriate solvent like dichloromethane.
- Add p-toluenesulfonyl chloride to the solution while maintaining the temperature at 0°C.
- Add pyridine dropwise to the reaction mixture to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and purify it through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Tosyl-D-phenylalaninoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water or aqueous base, this compound hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
Tosyl-D-phenylalaninoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of peptides and proteins to study their structure and function.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tosyl-D-phenylalaninoyl chloride involves the formation of a reactive intermediate that can undergo various chemical transformations. The tosyl group acts as a protecting group for the amino group, preventing unwanted side reactions. The acid chloride functionality allows for easy substitution reactions with nucleophiles, facilitating the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
Tosyl-D-proline: Another tosyl-protected amino acid derivative used in organic synthesis.
Mesyl-D-phenylalaninoyl chloride: Similar to Tosyl-D-phenylalaninoyl chloride but with a mesyl group instead of a tosyl group.
Benzyl-D-phenylalaninoyl chloride: A benzyl-protected derivative of D-phenylalanine.
Uniqueness
This compound is unique due to its specific protecting group (tosyl) and its reactivity as an acid chloride. This combination allows for selective and efficient synthesis of various derivatives, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C16H16ClNO3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoyl chloride |
InChI |
InChI=1S/C16H16ClNO3S/c1-12-7-9-14(10-8-12)22(20,21)18-15(16(17)19)11-13-5-3-2-4-6-13/h2-10,15,18H,11H2,1H3/t15-/m1/s1 |
InChI Key |
KISOIDIHUAPEON-OAHLLOKOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC2=CC=CC=C2)C(=O)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


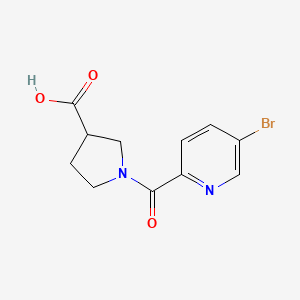
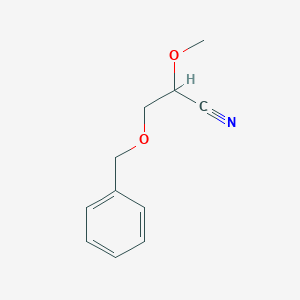
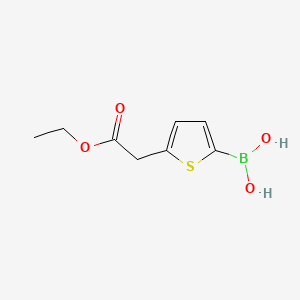
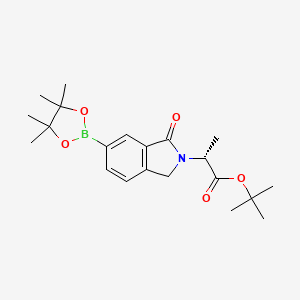


![9-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14903622.png)
